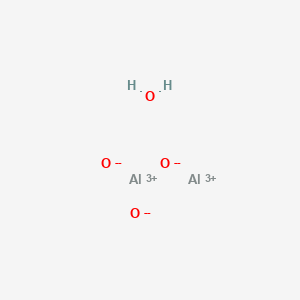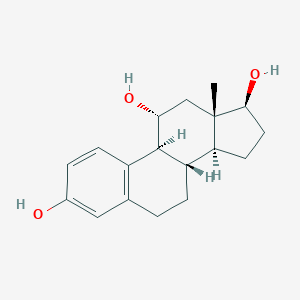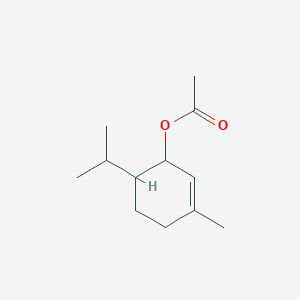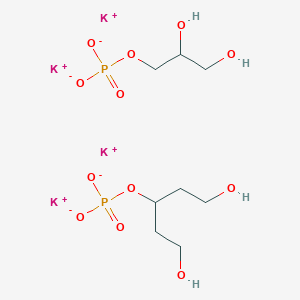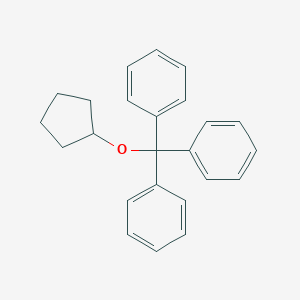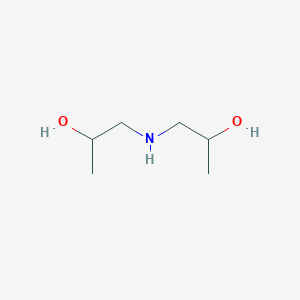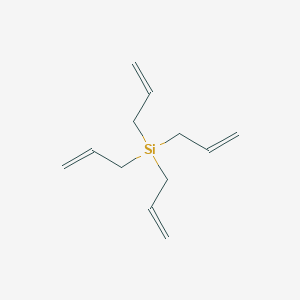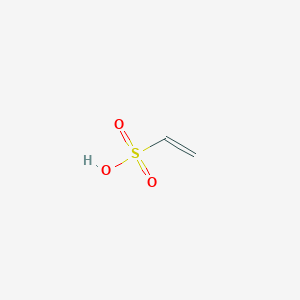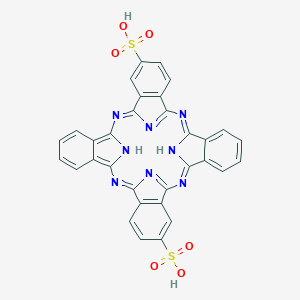
Direct blue 86
概要
説明
Direct Blue 86 is a synthetic dye belonging to the class of hydroxy-containing ethylene glycol ethers. It is widely used in the textile industry for dyeing cotton and viscose-treated fabrics due to its excellent dyeing performance and stability. The compound is also known for its applications in medical research, particularly in staining myelin sheaths, and in wastewater treatment due to its antimicrobial properties .
作用機序
Target of Action
Direct Blue 86, also known as Solvent Blue 38, primarily targets the myelin sheath in the central nervous system . The myelin sheath is a protective layer that surrounds the nerves and aids in the efficient transmission of electrical impulses. This compound is commonly used as a stain in microscopy to detect demyelination, a condition where the myelin sheath is damaged .
Mode of Action
This compound interacts with its target, the myelin sheath, by binding to it and staining it. This staining allows for the visualization of the myelin sheath under a microscope, making it possible to detect any demyelination .
Biochemical Pathways
Its primary function as a stain suggests that it may interact with the lipids and proteins present in the myelin sheath, allowing it to bind and provide a visual contrast under a microscope .
Result of Action
The primary result of this compound’s action is the staining of the myelin sheath, which allows for the detection of demyelination in the central nervous system . This can be crucial in the diagnosis and study of neurological conditions such as Multiple Sclerosis, where demyelination is a key characteristic.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the dyeing process of this compound is simple and efficient, with good light and wash fastness . This makes it widely used in textile dyeing and printing . .
生化学分析
Biochemical Properties
Direct Blue 86 interacts with various biomolecules in its applications. For instance, in the context of staining myelin sheaths, it likely interacts with lipids and proteins that constitute the myelin sheath
Cellular Effects
This compound has been reported to exhibit antimicrobial properties, making it suitable for bacterial control in wastewater treatment This suggests that this compound may interact with bacterial cells and influence their function
Molecular Mechanism
It is known that this compound forms strong molecular bonds on the fiber surface, resulting in long-lasting vibrant colors This suggests that this compound may interact with biomolecules at the molecular level
Temporal Effects in Laboratory Settings
This compound exhibits excellent dyeing performance and stability
準備方法
Synthetic Routes and Reaction Conditions: Direct Blue 86 is synthesized through a series of chemical reactions involving the coupling of diazonium salts with aromatic amines. The process typically involves the following steps:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with aromatic compounds containing hydroxyl or amino groups to form the dye.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions under controlled conditions. The reaction mixture is maintained at specific temperatures and pH levels to ensure optimal yield and purity. The final product is isolated through filtration, washing, and drying processes .
化学反応の分析
Types of Reactions: Direct Blue 86 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The dye can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc dust.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the dye.
Reduction Products: Simpler aromatic amines and other breakdown products.
Substitution Products: Compounds with modified functional groups
科学的研究の応用
Direct Blue 86 has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical processes and reactions.
Biology: Employed in staining myelin sheaths in neurological studies.
Medicine: Utilized in histological staining to identify demyelination in the central nervous system.
Industry: Applied in textile dyeing, printing, and wastewater treatment due to its antimicrobial properties
類似化合物との比較
Direct Blue 86 is unique due to its high color fastness and stability. Similar compounds include:
- Direct Blue 71
- Direct Blue 78
- Direct Blue 199
Compared to these dyes, this compound offers superior dyeing performance and antimicrobial properties, making it a preferred choice in various applications .
特性
CAS番号 |
1330-38-7 |
|---|---|
分子式 |
C32H14CuN8O6S2.2Na C32H14CuN8Na2O6S2 |
分子量 |
780.2 g/mol |
IUPAC名 |
copper;disodium;2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10(40),11,13,15,17,19,21(38),22(27),23,25,28,30,32,34-nonadecaene-6,24-disulfonate |
InChI |
InChI=1S/C32H16N8O6S2.Cu.2Na/c41-47(42,43)15-9-11-21-23(13-15)32-38-28-20-8-4-2-6-18(20)26(34-28)36-30-22-12-10-16(48(44,45)46)14-24(22)31(40-30)37-27-19-7-3-1-5-17(19)25(33-27)35-29(21)39-32;;;/h1-14H,(H2-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46);;;/q-2;+2;2*+1/p-2 |
InChIキー |
LSASILAMYYWGBH-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)C9=C4C=CC(=C9)S(=O)(=O)[O-].[Na+].[Na+].[Cu+2] |
正規SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)C9=C4C=CC(=C9)S(=O)(=O)[O-].[Na+].[Na+].[Cu+2] |
Key on ui other cas no. |
1330-38-7 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Direct Blue 86?
A1: this compound has a molecular formula of C32H16CuN8O12S4Na4 and a molecular weight of 992.14 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Several studies have characterized this compound using techniques like UV-Vis spectrophotometry [, , , , , , , , , , , ] and FTIR spectroscopy [, , ]. These analyses provide insights into the dye's structure and interactions with other molecules.
Q3: What are the main applications of this compound?
A3: this compound is primarily used as a dye in the textile industry for coloring cotton fabrics due to its ease of application and low cost [, ].
Q4: Does this compound exhibit antibacterial properties when applied to cotton fabrics?
A4: Research suggests that this compound, when used in conjunction with the cationic antibacterial agent cetyltrimethylammonium bromide (CTAB), can impart antibacterial properties to cotton fabrics []. This effect was observed against both S. aureus and E. coli bacteria.
Q5: How does the presence of supporting electrolytes affect the electrochemical oxidation of this compound?
A5: Studies have demonstrated that the type of supporting electrolyte significantly influences the color removal efficiency of this compound during electrochemical oxidation. KCl was found to be the most effective, achieving a removal efficiency of 99.76% [].
Q6: Can this compound be incorporated into sol-gel silica materials?
A6: Research exploring the dyeing behavior of sol-gel silica materials has shown that this compound can be successfully incorporated into these materials []. This finding suggests potential applications in areas like optical sensing and drug delivery.
Q7: Why is the removal of this compound from wastewater important?
A7: this compound, like many textile dyes, is a complex organic pollutant that can have detrimental effects on aquatic life and potentially human health if discharged untreated into water bodies [, , , , ]. Its removal is crucial to mitigate these risks.
Q8: What are some effective methods for removing this compound from wastewater?
A8: Numerous studies have investigated various methods for the removal of this compound from aqueous solutions, including:
- Adsorption: Utilizing materials like activated carbon derived from various sources such as coconut coir [], manioc husk [], orange peel [], peanut shell [], and Pterocladia capillacea [], as well as novel materials like magnetic gel composites based on sodium alginate [], and composites of sodium alginate with guar gum and iron coated activated alumina [].
- Advanced Oxidation Processes (AOPs): Employing techniques like UV/TiO2 photocatalysis [, ], ozone treatment [], and persulfate oxidation catalyzed by modified biochar [].
- Electrochemical Oxidation: Using techniques like electro-Fenton process [] and electrooxidation with Ti/IrO2/RuO2 anodes [].
- Micellar Enhanced Ultrafiltration (MEUF): Employing cationic surfactants to enhance the removal of this compound through ultrafiltration [].
- Biosorption: Utilizing natural materials like shrimp chitosan [], agave bagasse [], and heat-treated fungal biomass [] as eco-friendly adsorbents.
Q9: How does the pH of the solution affect the adsorption of this compound?
A9: The pH of the solution plays a crucial role in the adsorption process. Studies show that the adsorption of this compound is generally favored at lower pH values, with optimal removal often observed in the acidic range [, , , , ].
Q10: What is the role of organic carbon and calcium ions in the sorption of this compound onto natural sediment?
A10: Research on the sorption behavior of this compound onto natural sediment reveals that the presence of organic carbon and calcium ions can significantly influence the dye's adsorption []. The removal of organic carbon was found to decrease the sorption of the dye, suggesting that organic matter in the sediment plays a role in facilitating its adsorption. Conversely, the addition of calcium ions enhanced the sorption of this compound, highlighting the influence of ionic interactions on the adsorption process.
Q11: What are the environmental concerns associated with this compound?
A11: this compound, as a complex organic pollutant, raises environmental concerns due to its potential toxicity to aquatic life and persistence in the environment [, , , , ]. Its presence in water bodies can disrupt aquatic ecosystems and potentially pose risks to human health through the food chain.
Q12: How effective are advanced oxidation processes in degrading this compound?
A12: Advanced oxidation processes, particularly those involving UV/TiO2 photocatalysis [, ] and ozone treatment [], have shown promising results in degrading this compound. These processes generate highly reactive species like hydroxyl radicals that can effectively break down the complex dye molecules into simpler, less harmful substances.
Q13: Can biochar be used to catalyze the degradation of this compound?
A13: Research indicates that biochar, particularly when modified through acid treatment, can effectively catalyze the degradation of this compound in the presence of persulfate []. This method presents a promising approach for utilizing biochar as a sustainable catalyst for wastewater treatment.
Q14: What are some potential areas for future research on this compound?
A14: Further research on this compound could focus on:
Q15: What are the benefits of using computational chemistry and modeling in studying this compound?
A15: Computational chemistry and modeling [, , , ] can provide valuable insights into:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B74114.png)
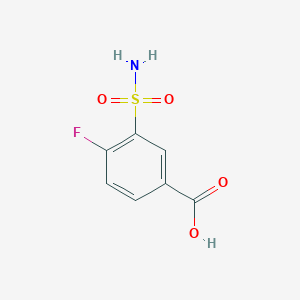
![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)
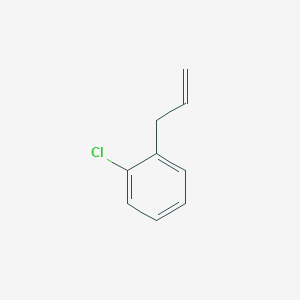
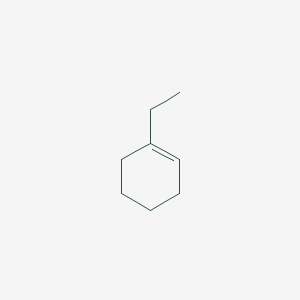
![4-[Bis(2-chloroethyl)amino]benzaldehyde](/img/structure/B74123.png)
